N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core substituted with methyl and isopropyl groups, coupled to an indole moiety via a methoxyethyl linker and a carboxamide bridge.
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-13(2)18-12-16(20-14(3)25-29-22(20)24-18)21(27)23-17-6-5-7-19-15(17)8-9-26(19)10-11-28-4/h5-9,12-13H,10-11H2,1-4H3,(H,23,27) |
InChI Key |
JHLKZZXXEWAXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the construction of the oxazolo[5,4-b]pyridine ring system. Key reagents and conditions may include:
Indole Formation: Starting from an appropriate precursor, such as 2-methoxyethylamine, the indole ring can be synthesized through cyclization reactions.
Oxazolo[5,4-b]pyridine Formation: This step may involve the use of specific catalysts and solvents to facilitate the ring closure and formation of the oxazolo[5,4-b]pyridine structure.
Final Coupling: The final step involves coupling the indole and oxazolo[5,4-b]pyridine moieties under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s oxazolo-pyridine core differentiates it from pyrazolo- or thiazolo-pyridine derivatives in –3. Oxazolo rings may enhance metabolic stability compared to sulfur-containing thiazolo systems .
- Carboxamide linkages are conserved across analogs, suggesting shared binding modes (e.g., kinase ATP pockets or protease active sites).
Binding Affinity and Selectivity
- Pyrazolo-pyridine derivatives (e.g., 1005612-70-3 ) are reported in kinase inhibitor patents, targeting EGFR or ALK. The target compound’s indole moiety may confer selectivity for serotonin or dopamine receptors, as seen in indole-containing drugs .
- Thiazolo-pyridine analogs (e.g., 1313755-81-5 ) exhibit antimicrobial activity, but the oxazolo-pyridine’s oxygen atom may reduce cytotoxicity compared to sulfur-based heterocycles.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the indole structure followed by the introduction of the oxazole and pyridine moieties. The synthetic pathways often utilize various reagents and solvents to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole have demonstrated activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have shown that certain analogs can suppress the growth of various cancer cell lines, including A549 lung cancer cells. These studies suggest a preferential inhibition of rapidly dividing cells compared to non-tumor cells . The underlying mechanism may involve the modulation of specific signaling pathways associated with cell proliferation.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in bacterial resistance mechanisms. These studies indicate a potential for this compound to interact with RelA/SpoT homolog proteins, which are crucial in bacterial stress responses .
Study 1: Antimicrobial Efficacy
In a recent study focusing on antibacterial compounds derived from indole structures, several analogs were synthesized and tested against Mycobacterium tuberculosis and other pathogens. The results showed that specific derivatives exhibited potent antibacterial activity and inhibited biofilm formation in S. aureus , highlighting their therapeutic potential in treating resistant infections .
Study 2: Antitumor Properties
Another investigation assessed the cytotoxic effects of various indole derivatives on cancer cell lines. Compounds similar to this compound demonstrated significant antiproliferative effects against A549 cells, suggesting their utility in cancer therapy .
Summary of Research Findings
| Activity | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Antibacterial | MRSA | 0.98 μg/mL | Effective against biofilm formation |
| Antitumor | A549 (lung cancer) | Not specified | Significant suppression of cell growth |
| Molecular Docking | RelA/SpoT homolog proteins | Binding affinity predicted | Potential role in overcoming bacterial resistance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
